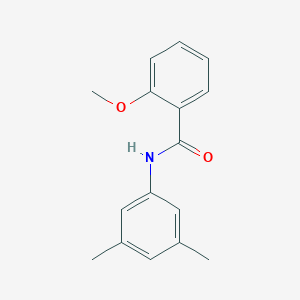

6-(叔丁基)-2,3-二氢-1H-茚-1-酮

描述

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of heterocycles. It is a colorless oil and is used as a synthetic intermediate in the pharmaceutical and agrochemical industries. This compound is also known as tert-Butylindenone or tert-Butylindenol and is used in various research applications.

科学研究应用

Antioxidant Properties

6-tert-Butyl-1-indanone: exhibits antioxidant properties similar to butylated hydroxytoluene (BHT), a derivative of phenol known for its ability to prevent free radical-mediated oxidation . This compound can be utilized in industrial applications where prevention of oxidation is crucial, such as in fuels, oils, and food preservation.

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the formation of N-Boc-protected anilines . This application is vital in the synthesis of complex organic molecules, which are often required in pharmaceutical research and development.

Material Science

In material science, 6-tert-Butyl-1-indanone can be used in the determination of octanol-water partition coefficients by microemulsion electrokinetic chromatography . This is essential for understanding the distribution of substances between two phases, which is a key factor in the design of various materials and chemicals.

Cyclization Reactions

The compound is an effective cyclic substrate for various two-carbon ring expansion reactions . These reactions are frequently employed in organic transformations for constructing complex molecular scaffolds, which are foundational in developing new chemical entities.

Pharmaceutical Applications

6-tert-Butyl-1-indanone: is found in motifs of several bioactive natural products and pharmaceuticals . Its structural similarity to these motifs allows it to be used in the synthesis of compounds with potential antiplasmodial, cytotoxic, antifungal, and antibacterial activities.

Catalysis

This compound is involved in palladium-catalyzed synthesis processes . Such catalytic processes are crucial in the field of green chemistry, where they are used to increase the efficiency and selectivity of chemical reactions, thereby reducing waste and energy consumption.

Spirocyclic Framework Construction

Recent advancements have been made using 6-tert-Butyl-1-indanone in annulations to construct fused- and spirocyclic frameworks . These frameworks are significant in the development of new drugs and materials with unique properties.

Biochemical Research

Due to its structural versatility, 6-tert-Butyl-1-indanone can be used in biochemical research to study the interaction of small molecules with biological systems . This can lead to the discovery of new biological pathways and targets for therapeutic intervention.

作用机制

Target of Action

Compounds with a similar tert-butyl group have been found to exhibit antimicrobial activity and have been associated with the Transient Receptor Potential Cation Channel Subfamily V Member 3 (TRPV3) in mice .

Mode of Action

Similarly, the antibacterial activity of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), has been studied .

Biochemical Pathways

The tert-butyl group has been associated with biosynthetic and biodegradation pathways . It’s also worth noting that similar compounds have been associated with oxidative stress response pathways in fungi .

Pharmacokinetics

A study on a similar compound, tert-butyl ester-based prodrug, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures .

Result of Action

For instance, tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), have been reported to have antibacterial properties .

Action Environment

It’s worth noting that similar compounds have been classified as persistent, bioaccumulative, and toxic (pbt) chemicals, which are of particular concern due to their toxicity and their ability to remain in the environment for long periods of time .

属性

IUPAC Name |

6-tert-butyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICFYSNYODVXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)

![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)